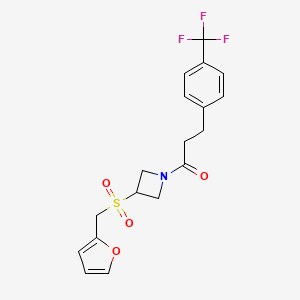
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H18F3NO4S and its molecular weight is 401.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, synthesis, and potential applications.
Structural Characteristics
This compound features several critical structural components:
- Furan Ring : A five-membered aromatic ring containing oxygen, known for its reactivity and ability to participate in various chemical reactions.
- Azetidine Moiety : A four-membered nitrogen-containing ring that enhances the compound's interaction with biological targets.
- Sulfonyl Group : This functional group is known for facilitating strong interactions with protein active sites, potentially leading to enzyme inhibition or modulation of receptor activities.
- Trifluoromethyl Phenyl Group : This moiety contributes to the lipophilicity and overall biological activity of the compound.
Synthesis
The synthesis of This compound typically involves multiple steps, including:
- Preparation of the furan-2-ylmethyl sulfonyl azetidine intermediate.
- Introduction of the trifluoromethyl phenyl moiety through coupling reactions.
- Final modifications to ensure high yield and purity.
Common synthetic methods include:
- Suzuki–Miyaura Coupling : Utilized for forming carbon-carbon bonds under mild conditions.
- Ring-opening Polymerization : Applicable for azetidine derivatives.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The sulfonamide functionality is particularly noted for its effectiveness against a range of bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus, which is often resistant to multiple drugs.
- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.
In vitro studies have shown that derivatives of this compound can inhibit bacterial growth effectively, with low minimum inhibitory concentrations (MICs), indicating potent antibacterial activity.
Anticancer Potential
The presence of the indole moiety in structurally related compounds has been associated with anticancer properties. Indole derivatives are known to affect various cellular pathways, including apoptosis and cell cycle regulation. The unique combination of furan and azetidine rings may enhance these effects, making it a candidate for further exploration in cancer therapy.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to This compound :
- Antimicrobial Efficacy Study :
-
Anticancer Activity Investigation :
- Research into indole derivatives revealed their potential to induce apoptosis in cancer cell lines, suggesting that modifications incorporating furan or azetidine could enhance these properties .
Propriétés
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4S/c19-18(20,21)14-6-3-13(4-7-14)5-8-17(23)22-10-16(11-22)27(24,25)12-15-2-1-9-26-15/h1-4,6-7,9,16H,5,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTCKBLRMYRCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














